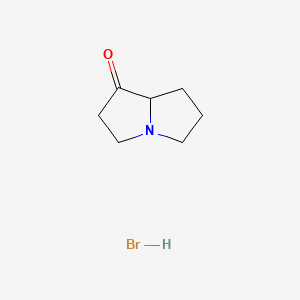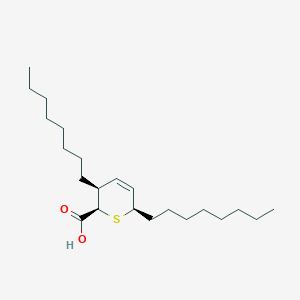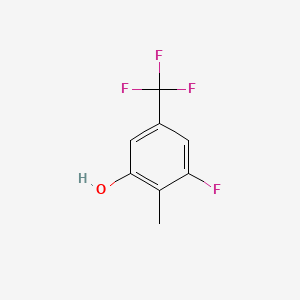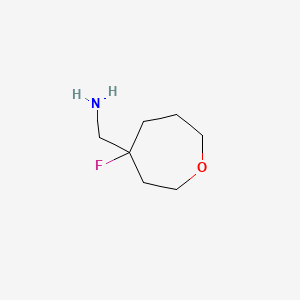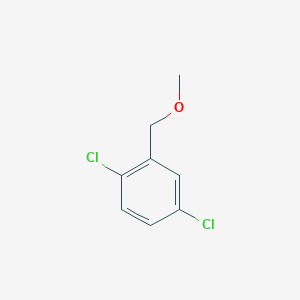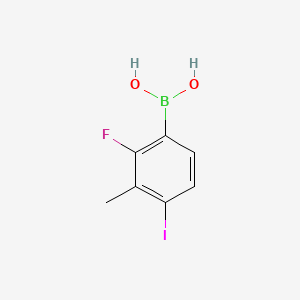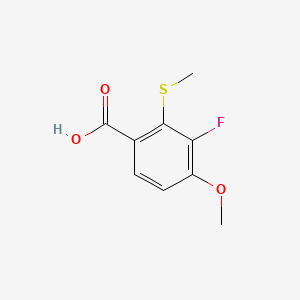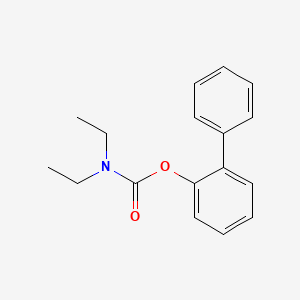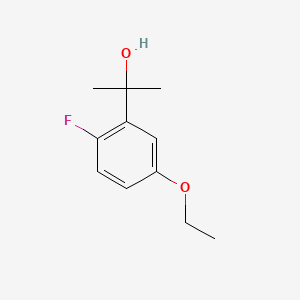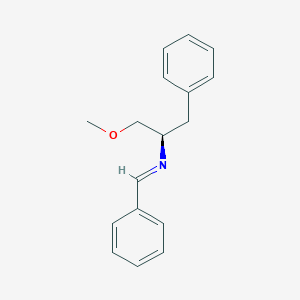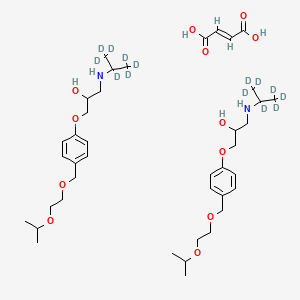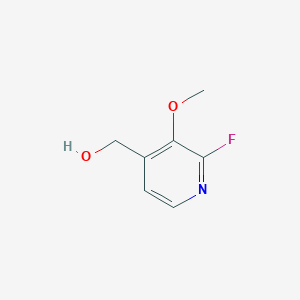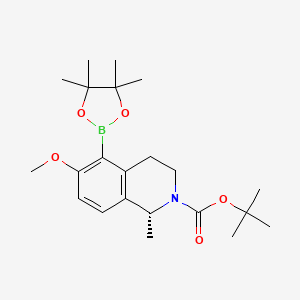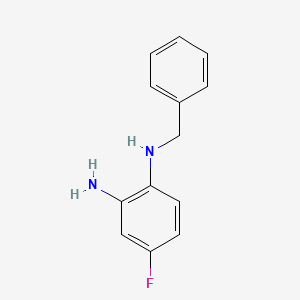
N1-benzyl-4-fluorobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 It is a derivative of benzene, where the benzene ring is substituted with a benzyl group and a fluorine atom at the 4th position, and two amino groups at the 1st and 2nd positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitrobenzylamine. The process can be summarized as follows:
Starting Material: 4-fluoro-2-nitrobenzylamine.
Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst such as Raney nickel.
Purification: The reaction mixture is filtered to remove the catalyst, and the product is purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions
N1-benzyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
N1-benzyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tumor agents and enzyme inhibitors.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of N1-benzyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-fluorobenzene-1,2-diamine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.
N1-benzyl-4-(trifluoromethyl)benzene-1,2-diamine: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
N1-benzyl-4-fluorobenzene-1,2-diamine is unique due to the presence of both a benzyl group and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
特性
分子式 |
C13H13FN2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
1-N-benzyl-4-fluorobenzene-1,2-diamine |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
InChIキー |
CEIWDLAKIXFSPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
